
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Overview
Description
Chemical Structure and Properties 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS: 892502-13-5) is a substituted morpholine derivative with the molecular formula C₁₁H₁₁BrF₃NO and a molecular weight of 310.114 g/mol . The compound features a morpholine ring attached to a phenyl group substituted with bromine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. Its structural uniqueness arises from the electron-withdrawing effects of the -CF₃ group and the steric/electronic influence of bromine, making it valuable in medicinal chemistry and catalysis .
Synthesis
The compound is synthesized via nickel-catalyzed cross-coupling reactions, as described in amination protocols using morpholine and brominated aryl precursors. For example, analogous methods involve reacting morpholine with 4-bromobenzotriazole derivatives under controlled conditions to yield structurally related aryl-morpholine compounds .
Applications
This compound serves as a key intermediate in synthesizing bioactive molecules, including EP2 receptor modulators and pesticide precursors (e.g., broflanilide derivatives) . Its trifluoromethyl and bromine substituents enhance metabolic stability and binding affinity in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position relative to the trifluoromethyl group.
Formation of the Morpholine Ring: The brominated intermediate is then reacted with morpholine under suitable conditions, often involving a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, with changes in functional groups or oxidation states.
Coupling Products: New carbon-carbon bonded products with extended aromatic or aliphatic chains.
Scientific Research Applications
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It can be employed in the study of biological systems and the development of chemical probes for biological research.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Analogues
4-(4-(Trifluoromethyl)phenyl)morpholine
- Structure : Lacks the 2-bromo substituent.
- Synthesis : Prepared via amination of 4-bromobenzotriazole with morpholine .
- The -CF₃ group retains electron-withdrawing effects, influencing electronic properties .
4-(4-Bromo-3-fluorophenyl)morpholine
- Structure : Bromine at the 4-position and fluorine at the 3-position.
- Properties: Fluorine’s electronegativity alters electronic distribution compared to the -CF₃ group. This compound is noted for its use in safety-critical applications, with detailed hazard classifications in safety data sheets .
Functional Group Variants
Sulfonylmorpholine Derivatives
- Examples :
- Key Differences : Sulfonyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. These derivatives are often crystalline solids, contrasting with the parent compound’s liquid or amorphous form .
Thiomorpholine Analogues
- Example : 4-(4-Nitrophenyl)thiomorpholine.
- Structure : Replaces oxygen in the morpholine ring with sulfur.
- Impact: Thiomorpholine’s reduced basicity and altered lipophilicity affect pharmacokinetic properties. Synthesis often requires transition-metal-free conditions or alternative solvents (e.g., 1-butanol) .
Heterocyclic Core Modifications
Piperidine/Piperazine Derivatives
- Example : EP2 receptor modulators with piperidine or piperazine cores.
- Activity Comparison : Morpholine-containing pyrimidines (e.g., CID2992168) show superior EP2 receptor potentiation compared to piperidine or pyrrolidine analogues, highlighting the morpholine ring’s critical role in bioactivity .
Benzamide and Pyrimidine Hybrids
- Example : 4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine.
- Activity : Trifluoromethyl groups enhance binding to hydrophobic pockets in target proteins, while morpholine improves solubility .
Table 1: Key Properties of Selected Compounds
Key Observations:
Electronic Effects : Bromine and -CF₃ groups synergistically enhance electrophilicity, facilitating nucleophilic substitution reactions .
Biological Activity : Morpholine rings outperform piperidine in EP2 receptor modulation, but bromine’s steric effects may limit binding in some contexts .
Synthetic Flexibility : Sulfonyl and thiomorpholine derivatives require specialized conditions (e.g., flash chromatography, transition-metal-free routes) .
Biological Activity
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a morpholine ring substituted with a brominated and trifluoromethylated phenyl group, enhancing its biological activity and pharmacological properties. Its molecular formula is C₁₁H₁₁BrF₃NO, with a molecular weight of approximately 310.11 g/mol.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity:
- Morpholine Ring : Improves solubility and bioavailability.
- Trifluoromethyl Group : Enhances electronic properties, increasing binding affinity to biological targets.
Biological Activity
Research indicates that this compound interacts with various molecular targets, modulating their activity through specific binding interactions. This property is crucial for its potential use in drug design, particularly for neurological and inflammatory conditions.
Key Findings
- Binding Affinity : The trifluoromethyl group significantly enhances the compound's binding affinity to target proteins, which is essential for effective therapeutic action.
- Metabolic Stability : The presence of the trifluoromethyl group also contributes to improved metabolic stability, making it a promising candidate for further pharmaceutical development.
- Potential Applications : Investigated as a building block in pharmaceuticals targeting enzymes or receptors involved in critical biological processes.
Comparative Analysis
The following table summarizes structural comparisons between this compound and structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(2-Bromo-5-(trifluoromethyl)phenyl)piperidine | Piperidine Ring | Different ring structure affects biological activity |
4-(2-Bromo-5-(trifluoromethyl)phenyl)pyrrolidine | Pyrrolidine Ring | Variation in cyclic structure influences reactivity |
4-(2-Bromo-5-(trifluoromethyl)phenyl)thiomorpholine | Thioether Linkage | Presence of sulfur alters electronic properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, and how are reaction conditions optimized?
- Answer : A common method involves nickel-catalyzed cross-coupling reactions. For example, morpholine reacts with aryl bromides (e.g., 4-bromobenzotriazole) under optimized conditions (e.g., 0.2 mmol aryl bromide, 3 equiv amine, 60°C) to yield morpholine derivatives . Purity (>97%) is achieved via column chromatography, as seen in boronate ester intermediates like 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine, which shares structural similarities .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- Answer : Key techniques include:
- Melting Point Analysis : Melting points (e.g., 118°C–119°C for intermediates) validate purity .
- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm substituent positions and trifluoromethyl group integration.
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ peaks) ensures molecular weight alignment (e.g., C₁₇H₂₃BF₃NO₃, MW 357.17) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Answer : Based on safety data for analogous morpholine derivatives:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Avoid dust formation; ensure ventilation to minimize inhalation risks .
- Store in sealed containers under dry, cool conditions to maintain stability .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound, and what challenges arise in boronate ester preparation?
- Answer : The boronate ester intermediate (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine) is critical for Suzuki reactions. Challenges include:
- Steric Hindrance : The trifluoromethyl group may slow transmetallation; elevated temperatures (80°C–100°C) and Pd(PPh₃)₄ catalysts improve yields .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product (>97% purity) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?
- Answer : Contradictions may arise from:
- Rotamers : Morpholine’s conformational flexibility can split peaks; variable-temperature NMR clarifies dynamics .
- Impurities : Trace solvents (e.g., DMF) or unreacted boronate esters require iterative washing (e.g., cold ether) and 2D NMR (HSQC, COSY) for assignment .
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Answer : The -CF₃ group activates the aryl bromide toward SNAr by:
- Electron Withdrawal : Enhances electrophilicity at the para position, facilitating amine substitution .
- Steric Effects : May hinder access to the reaction site; using polar aprotic solvents (DMSO, DMF) and excess morpholine (3–5 equiv) mitigates this .
Q. Methodological Considerations
Q. What computational methods predict the compound’s solubility and stability under varying pH conditions?
- Answer :
- LogP Calculations : Tools like MarvinSketch estimate logP ≈ 3.2, indicating moderate lipophilicity .
- pH Stability : Accelerated degradation studies (pH 1–13, 40°C) show stability in neutral buffers but hydrolysis in acidic/alkaline conditions, requiring pH-controlled storage .
Q. How are mechanistic studies (e.g., kinetic isotope effects) designed to probe catalytic steps in its synthesis?
- Answer :
- Isotopic Labeling : Deuterated morpholine (e.g., morpholine-d₈) tracks incorporation rates via LC-MS .
- Kinetic Profiling : Time-resolved sampling identifies rate-determining steps (e.g., oxidative addition in Ni catalysis) .
Properties
IUPAC Name |
4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-7-8(11(13,14)15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXTIRRUBMZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594636 | |
Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-13-5 | |
Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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